Soluble Epoxide Hydrolase (sEH) Inhibition: Potency Advantage Over AUDA
The compound inhibits soluble epoxide hydrolase with an IC50 of 36 nM, measured using 14,15-EET as substrate with a 20-minute incubation period . This represents approximately 1.9-fold higher potency than the benchmark sEH inhibitor AUDA, which exhibits an IC50 of 69 nM against human sEH under comparable enzymatic assay conditions . The quantitative advantage positions the 3-methoxybenzamide benzoxazepine scaffold as a meaningfully more potent starting point for sEH-focused chemical probe development relative to the adamantane-ureido acid chemotype.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | AUDA: IC50 = 69 nM (human sEH) |
| Quantified Difference | ~1.9-fold more potent (36 nM vs. 69 nM) |
| Conditions | Soluble epoxide hydrolase (unknown origin) using 14,15-EET substrate, 20-minute incubation ; human sEH enzymatic assay |
Why This Matters
Procurement decisions for sEH inhibitor screening libraries should favor the 36 nM benzoxazepine scaffold over the older AUDA chemotype (69 nM) when enzymatic potency is the primary selection criterion.
- [1] BindingDB. BDBM50173523 (CHEMBL3809434): N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methoxybenzamide. IC50 36 nM for soluble epoxide hydrolase using 14,15-EET substrate, 20-min incubation. View Source
